molecular formula C9H8O6 B8778119 3,5-Diacetyl-2,6-dihydroxy-4h-pyran-4-one CAS No. 33524-89-9

3,5-Diacetyl-2,6-dihydroxy-4h-pyran-4-one

Cat. No. B8778119
Key on ui cas rn: 33524-89-9
M. Wt: 212.16 g/mol
InChI Key: ISDVKWGLGFGXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04017633

Procedure details

The starting materials of formula II above used herein are generally prepared by reaction of 3,5-diacetyl-4,6-dihydroxy-2H-pyran-2-one with the appropriate amine (RNH2). The reactants are usually heated at reflux in an inert organic solvent such as benzene, toluene or methanol for from two to twelve hours. 3,5-Diacetyl-4,6-dihydroxy-2H-pyran-2-one is obtained by reaction of acetonedicarboxylic acid and acetic anhydride in sulfuric acid at elevated temperature.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:5](=[O:15])[O:6][C:7]([OH:14])=[C:8]([C:11](=[O:13])[CH3:12])[C:9]=1[OH:10])(=[O:3])[CH3:2].C1C=CC=CC=1.C1(C)C=CC=CC=1.C[OH:30]>S(=O)(=O)(O)O>[C:1]([C:4]1[C:5](=[O:15])[O:6][C:7]([OH:14])=[C:8]([C:11](=[O:13])[CH3:12])[C:9]=1[OH:10])(=[O:3])[CH3:2].[CH2:8]([C:7]([OH:6])=[O:14])[C:9]([CH2:4][C:5]([OH:15])=[O:30])=[O:10].[C:5]([O:6][C:7](=[O:14])[CH3:8])(=[O:15])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C(OC(=C(C1O)C(C)=O)O)=O
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reactants are usually heated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C(OC(=C(C1O)C(C)=O)O)=O
Name
Type
product
Smiles
C(C(=O)CC(=O)O)C(=O)O
Name
Type
product
Smiles
C(C)(=O)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04017633

Procedure details

The starting materials of formula II above used herein are generally prepared by reaction of 3,5-diacetyl-4,6-dihydroxy-2H-pyran-2-one with the appropriate amine (RNH2). The reactants are usually heated at reflux in an inert organic solvent such as benzene, toluene or methanol for from two to twelve hours. 3,5-Diacetyl-4,6-dihydroxy-2H-pyran-2-one is obtained by reaction of acetonedicarboxylic acid and acetic anhydride in sulfuric acid at elevated temperature.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:5](=[O:15])[O:6][C:7]([OH:14])=[C:8]([C:11](=[O:13])[CH3:12])[C:9]=1[OH:10])(=[O:3])[CH3:2].C1C=CC=CC=1.C1(C)C=CC=CC=1.C[OH:30]>S(=O)(=O)(O)O>[C:1]([C:4]1[C:5](=[O:15])[O:6][C:7]([OH:14])=[C:8]([C:11](=[O:13])[CH3:12])[C:9]=1[OH:10])(=[O:3])[CH3:2].[CH2:8]([C:7]([OH:6])=[O:14])[C:9]([CH2:4][C:5]([OH:15])=[O:30])=[O:10].[C:5]([O:6][C:7](=[O:14])[CH3:8])(=[O:15])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C(OC(=C(C1O)C(C)=O)O)=O
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reactants are usually heated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C(OC(=C(C1O)C(C)=O)O)=O
Name
Type
product
Smiles
C(C(=O)CC(=O)O)C(=O)O
Name
Type
product
Smiles
C(C)(=O)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04017633

Procedure details

The starting materials of formula II above used herein are generally prepared by reaction of 3,5-diacetyl-4,6-dihydroxy-2H-pyran-2-one with the appropriate amine (RNH2). The reactants are usually heated at reflux in an inert organic solvent such as benzene, toluene or methanol for from two to twelve hours. 3,5-Diacetyl-4,6-dihydroxy-2H-pyran-2-one is obtained by reaction of acetonedicarboxylic acid and acetic anhydride in sulfuric acid at elevated temperature.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:5](=[O:15])[O:6][C:7]([OH:14])=[C:8]([C:11](=[O:13])[CH3:12])[C:9]=1[OH:10])(=[O:3])[CH3:2].C1C=CC=CC=1.C1(C)C=CC=CC=1.C[OH:30]>S(=O)(=O)(O)O>[C:1]([C:4]1[C:5](=[O:15])[O:6][C:7]([OH:14])=[C:8]([C:11](=[O:13])[CH3:12])[C:9]=1[OH:10])(=[O:3])[CH3:2].[CH2:8]([C:7]([OH:6])=[O:14])[C:9]([CH2:4][C:5]([OH:15])=[O:30])=[O:10].[C:5]([O:6][C:7](=[O:14])[CH3:8])(=[O:15])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C(OC(=C(C1O)C(C)=O)O)=O
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reactants are usually heated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C(OC(=C(C1O)C(C)=O)O)=O
Name
Type
product
Smiles
C(C(=O)CC(=O)O)C(=O)O
Name
Type
product
Smiles
C(C)(=O)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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